1-Chloro-5-methylnaphthalene

Vue d'ensemble

Description

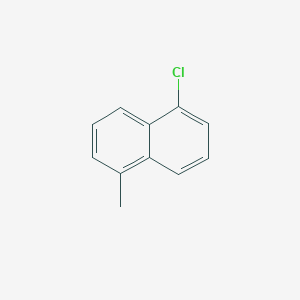

1-Chloro-5-methylnaphthalene is an organic compound with the chemical formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-5-methylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 5-methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination of the resulting 5-methylnaphthalene .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-5-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 1-methyl-5-naphthylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: 1-Hydroxy-5-methylnaphthalene, 1-Amino-5-methylnaphthalene.

Oxidation: 1-Chloro-5-naphthoic acid, 1-Chloro-5-naphthaldehyde.

Reduction: 1-Methyl-5-naphthylamine.

Applications De Recherche Scientifique

1-Chloro-5-methylnaphthalene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Chloro-5-methylnaphthalene involves its interaction with molecular targets through its functional groups. The chlorine atom and the methyl group influence its reactivity and binding affinity to various biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This property is exploited in its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Chloronaphthalene: Similar structure but lacks the methyl group at the fifth position.

2-Chloronaphthalene: Chlorine atom is at the second position instead of the first.

1-Methylnaphthalene: Lacks the chlorine atom, only has a methyl group at the first position.

Uniqueness

1-Chloro-5-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other naphthalene derivatives .

Activité Biologique

1-Chloro-5-methylnaphthalene (CAS Number: 109962-21-2) is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and environmental science.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted with a chlorine atom at the first position and a methyl group at the fifth position. This unique structure influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as a lead compound in the development of new antimicrobial agents.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt cellular membranes and inhibit essential metabolic pathways in microorganisms. This disruption may lead to increased permeability, ultimately causing cell death.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound has been evaluated for its potential anticancer properties, showing promise in inhibiting cell proliferation and inducing apoptosis in specific tumor types.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential role in cancer therapy .

Environmental Toxicity

The compound's biological activity also raises concerns regarding its environmental impact. As a chlorinated aromatic hydrocarbon, it can persist in the environment and accumulate in living organisms, leading to toxic effects. Studies have shown that exposure to this compound can result in adverse health effects, including hemolytic anemia and potential reproductive toxicity .

The biological activity of this compound is closely linked to its chemical structure. The chlorine atom enhances electrophilicity, allowing the compound to interact with various biological targets, including enzymes and receptors.

- Reactive Oxygen Species (ROS) Generation : The compound can undergo redox reactions, generating reactive oxygen species that contribute to oxidative stress in cells. This mechanism is particularly relevant in its cytotoxic effects on cancer cells.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Chloronaphthalene | Chlorine at position 1 | Moderate antimicrobial activity |

| 2-Chloronaphthalene | Chlorine at position 2 | Lower cytotoxicity compared to this compound |

| 1-Methylnaphthalene | Methyl at position 1 | Limited antimicrobial properties |

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the naphthalene ring or substitution patterns may yield compounds with improved efficacy against specific pathogens or cancer cells .

Notable Research Outcomes:

- A study published in Chemical and Pharmaceutical Bulletin reported enhanced antifungal activity in derivatives synthesized from this compound, suggesting a potential pathway for drug development .

- Environmental assessments indicate that the compound poses risks when present in contaminated sites, necessitating further research into remediation strategies .

Propriétés

IUPAC Name |

1-chloro-5-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLXVTRCXNECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622348 | |

| Record name | 1-Chloro-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109962-21-2 | |

| Record name | 1-Chloro-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.